molecular formula C20H20N2O3 B12190897 N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B12190897
M. Wt: 336.4 g/mol
InChI Key: GZVWMUWIBZRIAU-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a benzyloxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy phenyl intermediate.

    Acetamide Formation: The benzyloxy phenyl intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide intermediate.

    Oxazole Ring Formation: The final step involves the formation of the oxazole ring by reacting the acetamide intermediate with 3,5-dimethyl-1,2-oxazole in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The acetamide group can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide: Similar structure but with a diethylamino group instead of the oxazole ring.

    N-[4-(benzyloxy)phenyl]-2-(methylamino)acetamide: Contains a methylamino group instead of the oxazole ring.

Uniqueness

N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to the presence of the 3,5-dimethyl-1,2-oxazol-4-yl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C20H20N2O3/c1-14-19(15(2)25-22-14)12-20(23)21-17-8-10-18(11-9-17)24-13-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23)

InChI Key

GZVWMUWIBZRIAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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